4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid
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Overview
Description
4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with bromine and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction forms an ester compound in the early stages, which is then further processed to yield the desired thiazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives with different functional groups .
Scientific Research Applications
4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The thiazole ring can interact with enzymes and receptors, influencing biochemical pathways. The specific pathways and targets depend on the compound’s derivatives and their intended applications .
Comparison with Similar Compounds
- 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness: 4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
4-bromo-5-methyl-1,3-thiazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-2-3(6)7-4(10-2)5(8)9/h1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEHZAACYOLUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1540130-95-7 |
Source
|
Record name | 4-bromo-5-methyl-1,3-thiazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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